(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride
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Overview
Description
(2R,3S,11bR)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;dihydrochloride is a naturally occurring alkaloid derived from the ipecac root. It has been widely used for its emetic properties, which induce vomiting, and has also been studied for its potential therapeutic applications in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Emetine dihydrochloride hydrate involves several steps, starting from the extraction of the ipecac root. The key intermediate in the synthesis is cephaeline, which is then converted to emetine through a series of chemical reactions. The final product is obtained by crystallizing emetine with hydrochloric acid and water to form the dihydrochloride hydrate.
Industrial Production Methods
Industrial production of (+)-Emetine dihydrochloride hydrate typically involves large-scale extraction from the ipecac root, followed by purification and crystallization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Emetine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure and properties.
Substitution: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of emetine, which can have different pharmacological properties and applications.
Scientific Research Applications
(+)-Emetine dihydrochloride hydrate has been extensively studied for its applications in:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic effects in diseases such as amoebiasis, cancer, and viral infections.
Industry: Used in the production of pharmaceuticals and as an emetic agent in certain formulations.
Mechanism of Action
The mechanism of action of (+)-Emetine dihydrochloride hydrate involves its interaction with ribosomal RNA, inhibiting protein synthesis in cells. This leads to the disruption of cellular processes and can induce cell death in certain types of cells. Its molecular targets include the ribosome and various pathways involved in protein synthesis.
Comparison with Similar Compounds
(+)-Emetine dihydrochloride hydrate can be compared with other similar compounds such as:
Cephaeline: Another alkaloid derived from the ipecac root with similar emetic properties.
Dihydroemetine: A derivative of emetine with reduced toxicity and different pharmacological effects.
Metronidazole: An alternative treatment for amoebiasis with a different mechanism of action.
The uniqueness of (+)-Emetine dihydrochloride hydrate lies in its specific interaction with ribosomal RNA and its broad range of applications in various fields.
Properties
CAS No. |
313222-95-6 |
---|---|
Molecular Formula |
C29H43ClN2O5 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrate;hydrochloride |
InChI |
InChI=1S/C29H40N2O4.ClH.H2O/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;1H;1H2/t18-,21-,24+,25-;;/m0../s1 |
InChI Key |
LUAVTILJYYPSGE-GXGBFOEMSA-N |
SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl.Cl |
Isomeric SMILES |
CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.O.Cl |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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